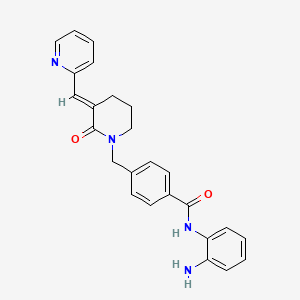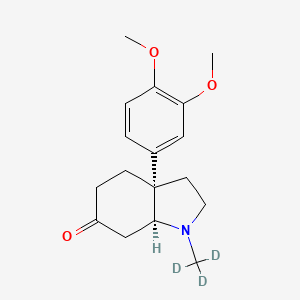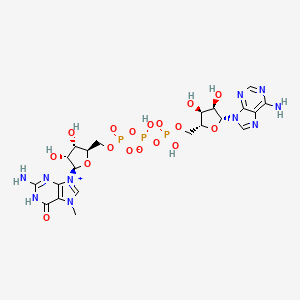
N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is a dinucleotide cap analog used in various biochemical and molecular biology applications. This compound is particularly significant in the study of RNA transcription and translation processes. It is known for its role in stabilizing RNA molecules and enhancing their translational efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine can be synthesized through the alkylation of guanosine at the N7 position using appropriate alkyl iodide, bromide, or chloride under mild conditions . The reaction typically involves the use of protecting groups to ensure selective methylation and subsequent deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process ensures high purity and yield, making the compound suitable for extensive research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the guanine base, affecting the compound’s stability and function.
Reduction: Although less common, reduction reactions can alter the methyl group, impacting the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various methylated and phosphorylated analogs of N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine, each with distinct biochemical properties and applications.
Aplicaciones Científicas De Investigación
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is widely used in scientific research, including:
Chemistry: It serves as a model compound for studying nucleotide interactions and modifications.
Biology: The compound is used in in vitro RNA transcription to study RNA stability and translation efficiency.
Mecanismo De Acción
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine exerts its effects by mimicking the natural cap structure of eukaryotic mRNA. It binds to the eukaryotic translation initiation factor 4E (eIF4E), facilitating the recruitment of the ribosome and enhancing translation initiation . This interaction stabilizes the RNA molecule and increases its translational efficiency, making it a valuable tool in RNA research and therapeutic development.
Comparación Con Compuestos Similares
Similar Compounds
N7-methyl-Guanosine-5’-triphosphate-5’-Guanosine: Another cap analog used in RNA research.
N7-methyl-Guanosine-5’-triphosphate: A simpler analog used to study mRNA cap structures.
Uniqueness
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is unique due to its dual nucleotide structure, which provides enhanced stability and translational efficiency compared to other cap analogs. This makes it particularly useful in applications requiring high-fidelity RNA transcription and translation.
Propiedades
Fórmula molecular |
C21H29N10O17P3 |
|---|---|
Peso molecular |
786.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
QQOHNVHGNZYSBP-XPWFQUROSA-N |
SMILES isomérico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
SMILES canónico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


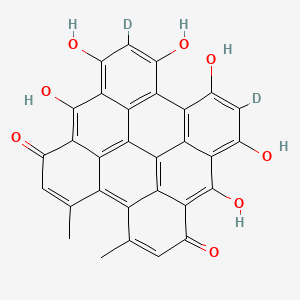




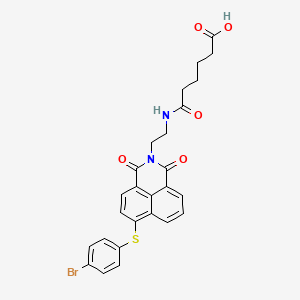
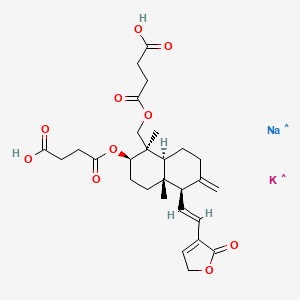
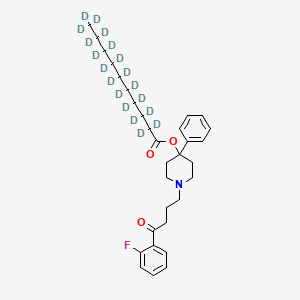
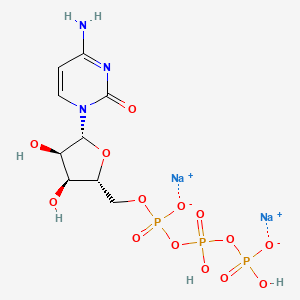
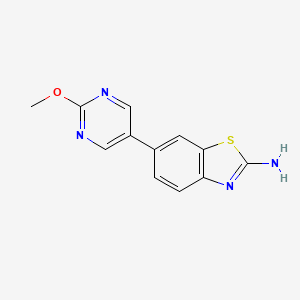
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
